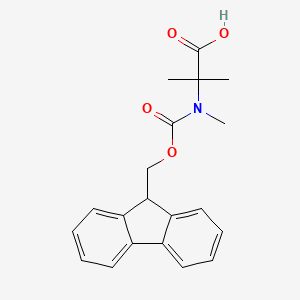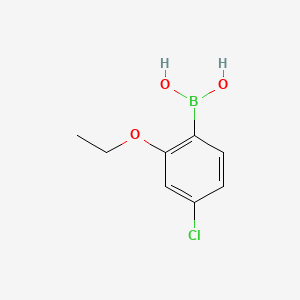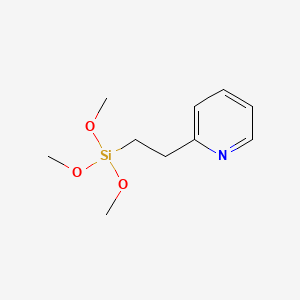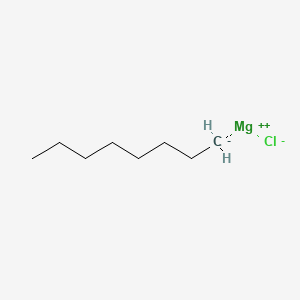
氯辛基镁
描述
Magnesium is a silvery metal that is quite active. It reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . Its compounds are widely used in construction and medicine, and magnesium is one of the elements essential to all cellular life .
Synthesis Analysis
Magnesium chelatase is a heterotrimeric enzyme complex that catalyzes a key regulatory and enzymatic reaction in chlorophyll biosynthesis, the insertion of Mg 2+ into protoporphyrin IX . Magnesium protoporphyrin IX methyltransferase (ChlM) is a key rate-limiting enzyme in the process of chlorophyll synthesis .Molecular Structure Analysis
Magnesium has a unique crystal structure, and its low melting point at 650°C makes it a good candidate to replace or supplement numerous other metals in various energy applications . The mononuclear Mg (OCAd t BuPh) 2 (THF) 2 complex was tested as a catalyst in different reactions for the synthesis of polyesters .Chemical Reactions Analysis
Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Physical And Chemical Properties Analysis
Magnesium has a silvery white appearance. Among all the structural metals, magnesium is the lightest. Its boiling point is 1090ºC or 1994ºF. The metal displays a very good conductivity of heat and electricity . Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride .科学研究应用
格氏试剂
辛基氯化镁是一种格氏试剂 . 格氏试剂是有机镁化合物,广泛应用于有机化学中的各种转化,包括亲核加成反应和碳-碳键形成反应 .
有机化合物的合成
辛基氯化镁用于合成各种有机化合物。 它是在无水条件下由辛基氯与镁金属反应制备的 .
TiO2 的功能化
辛基氯化镁溶液可用作TiO2 功能化的反应物 . 表面改性后的 TiO2 进一步用于各种应用,包括膜、太阳能电池和催化剂 .
镁配合物的制备
辛基氯化镁用于镁配合物的制备 . 这些配合物在化学各个领域具有广泛的应用。
化学反应中的催化剂
辛基氯化镁可以在某些化学反应中充当催化剂。 其独特的性质使其适用于促进特定类型的化学转化 .
研究与开发
作用机制
Target of Action
Octylmagnesium chloride, also known as Magnesium, chlorooctyl-, is an ionic compound and a source of magnesium . Magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
The mode of action of Octylmagnesium chloride involves its interaction with its targets, leading to various physiological changes. For instance, it has been suggested that the magnesium ion in the duodenum is a relatively weak stimulus to the pancreas and gall bladder . It is a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .
Biochemical Pathways
Octylmagnesium chloride affects several biochemical pathways. Magnesium is pivotal for many biochemical and physiological processes in plants. Its biological functions include a key role in photosynthesis, in protein synthesis, as well as in nucleotide metabolism . Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases .
Pharmacokinetics
The pharmacokinetics of Octylmagnesium chloride involves its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of magnesium hydroxide, a similar compound, was found to be 15% . The clearance was 5.1 L/hr, the apparent volume of distribution was 60.2 L, the elimination constant was 0.08 per hour, and the half-life was 8.3 hours . These properties significantly impact the bioavailability of Octylmagnesium chloride.
Result of Action
The result of Octylmagnesium chloride’s action involves molecular and cellular effects. Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases .
Action Environment
The action environment of Octylmagnesium chloride involves how environmental factors influence its action, efficacy, and stability. For instance, the production of magnesium has a significant carbon footprint, which can impact its action and efficacy . Moreover, the circularity of magnesium has a potential contribution to energy and water savings, as well as the mitigation of greenhouse gas emissions . These environmental factors can significantly influence the action of Octylmagnesium chloride.
安全和危害
生化分析
Biochemical Properties
“Magnesium, chlorooctyl-” participates in a wide array of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium is known to bind ATP, participating in energy metabolism, stabilizing ribosomal association and activity to impact protein synthesis
Cellular Effects
“Magnesium, chlorooctyl-” influences cell function in various ways. It has been reported to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, magnesium is essential for optimal immune function and regulating inflammation .
Molecular Mechanism
The molecular mechanism of action of “Magnesium, chlorooctyl-” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Magnesium is known to mediate cell cycle progression . The specific molecular mechanisms of “Magnesium, chlorooctyl-” are still being elucidated.
Temporal Effects in Laboratory Settings
Studies have shown that magnesium compounds can have long-term effects on cellular function . Specific data on “Magnesium, chlorooctyl-” is currently limited.
Dosage Effects in Animal Models
The effects of “Magnesium, chlorooctyl-” vary with different dosages in animal models. While specific studies on “Magnesium, chlorooctyl-” are limited, magnesium supplementation has been shown to have dosage-dependent effects in various animal models .
Metabolic Pathways
“Magnesium, chlorooctyl-” is involved in several metabolic pathways. Magnesium is a key player in many physiological functions, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA stability
Transport and Distribution
“Magnesium, chlorooctyl-” is transported and distributed within cells and tissues in a manner similar to other magnesium compounds. Magnesium transporters are proteins that transport magnesium across the cell membrane
Subcellular Localization
Magnesium is known to be localized in various subcellular compartments, including the cell wall, organelles, and soluble fraction . The specific subcellular localization of “Magnesium, chlorooctyl-” is yet to be determined.
属性
IUPAC Name |
magnesium;octane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAZWQQKSJCTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885762 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-98-4 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorooctylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


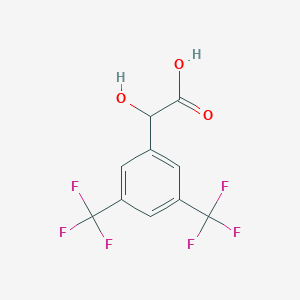

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
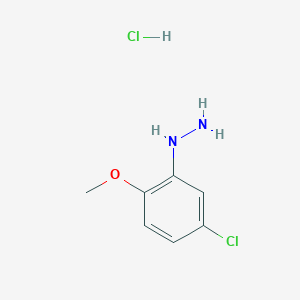
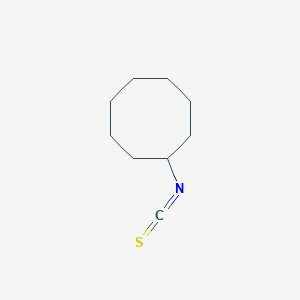
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)


